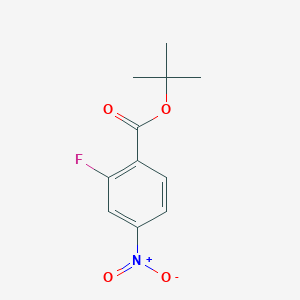

Tert-butyl 2-fluoro-4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOZHNCXGVENLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437238 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157665-46-8 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate: An In-depth Technical Guide

Introduction

Tert-butyl 2-fluoro-4-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, incorporating a fluorine atom, a nitro group, and a tert-butyl ester, provides a unique combination of reactivity and stability, making it a versatile building block for complex molecules.[1] This technical guide outlines a common and effective two-step synthesis pathway for this compound, commencing from 2-fluoro-4-nitrotoluene. The guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow, tailored for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

-

Oxidation: The synthesis begins with the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid. This transformation is commonly carried out using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution.

-

Esterification: The resulting 2-fluoro-4-nitrobenzoic acid is then esterified with a tert-butyl group to form the final product. A mild and efficient method for this step involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| 1. Oxidation | 2-Fluoro-4-nitrotoluene | Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Tetrabutylammonium bromide | Water | 95 °C | ~12 hours | 73.7%[2] |

| 2. Esterification | 2-Fluoro-4-nitrobenzoic acid | Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (CH₂Cl₂) or similar aprotic solvent | Room Temperature | 2-4 hours | Not specified, but generally high for this method |

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid via Oxidation

This protocol is based on the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate.[2]

Materials:

-

2-Fluoro-4-nitrotoluene (31.1 g, 0.2 mol)

-

Potassium permanganate (KMnO₄) (total 50.0 g)

-

Sodium hydroxide (NaOH) (as 1.0 L of 1N solution)

-

Tetrabutylammonium bromide (3.2 g, 0.01 mol)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[2]

-

Potassium permanganate (20.0 g) is added to the mixture.[2]

-

After 10 minutes, the mixture is heated to 95 °C with continuous stirring.[2]

-

Additional portions of KMnO₄ (30.0 g in total) are added after 2 and 3 hours of heating.[2]

-

The reaction is stirred at 95 °C for an additional 10 hours.[2]

-

After cooling to room temperature, the reaction mixture is filtered through Celite to remove the manganese dioxide (MnO₂) precipitate.[2]

-

The filtrate is acidified to a pH of 2 with concentrated hydrochloric acid, leading to the formation of an off-white precipitate.[2]

-

The precipitate is collected via vacuum filtration.[2]

-

For purification, the crude solid is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 with concentrated HCl.[2]

-

The mixture is extracted with dichloromethane (3 x 200 mL).[2]

-

The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid (27.3 g, 73.7% yield).[2]

Step 2: Synthesis of this compound via Esterification

This protocol is a general and effective method for the tert-butylation of carboxylic acids using di-tert-butyl dicarbonate and DMAP.[3][4]

Materials:

-

2-Fluoro-4-nitrobenzoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq) portion-wise at room temperature. Gas evolution (CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture can be quenched with a mild aqueous acid (e.g., 1M HCl) or saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Mandatory Visualization

Caption: Synthesis pathway of this compound.

References

Chemical properties of Tert-butyl 2-fluoro-4-nitrobenzoate

An In-depth Technical Guide to Tert-butyl 2-fluoro-4-nitrobenzoate

Abstract

This compound (CAS: 157665-46-8) is a versatile chemical intermediate recognized for its significant role in organic synthesis. Its unique molecular structure, featuring an activated aromatic ring with fluoro and nitro substituents and a sterically hindering tert-butyl ester protecting group, makes it a valuable building block in the development of complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in pharmaceutical development, agrochemical synthesis, and materials science. Detailed experimental information and safety protocols are also presented to serve as a practical guide for laboratory professionals.

Chemical Identity and Properties

This compound is an off-white solid at room temperature.[1] Its identity is well-defined by various chemical descriptors and its properties have been characterized through both experimental and computational methods.

Identifiers and Descriptors

The compound is cataloged under several international chemical identifiers, ensuring its unambiguous recognition in literature and databases.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 157665-46-8[1][2][3] |

| Molecular Formula | C₁₁H₁₂FNO₄[1][2][3] |

| SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])F[2][3] |

| InChI | InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3[2] |

| InChIKey | ISOZHNCXGVENLC-UHFFFAOYSA-N[2] |

| Synonyms | 2-Fluoro-4-nitrobenzoic acid t-butyl ester, Benzoic acid, 2-fluoro-4-nitro-, 1,1-dimethylethyl ester[1][2][4] |

Physicochemical Properties

The physical and chemical properties are crucial for handling, storage, and reaction setup. The data presented below is a combination of predicted and available experimental values.

| Property | Value |

| Molecular Weight | 241.22 g/mol [1][2] |

| Appearance | Off-white solid[1] |

| Boiling Point | 337.9 ± 32.0 °C (Predicted)[4][5] |

| Density | 1.250 ± 0.06 g/cm³ (Predicted)[4][5] |

| Storage Temperature | 0-8°C or Room Temperature, sealed in dry conditions[1][4][6] |

Computed Properties

Computational models provide further insight into the molecule's behavior and characteristics, which are especially useful for drug design and reactivity prediction.

| Property | Value | Source |

| XLogP3 | 2.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 241.07503603 Da | PubChem[2] |

| Topological Polar Surface Area | 72.1 Ų | PubChem[2] |

| Heavy Atom Count | 17 | PubChem[2] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a two-step process starting from 2-fluoro-4-nitrotoluene. This involves the oxidation of the methyl group to a carboxylic acid, followed by esterification.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid via Oxidation

This protocol is based on the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate.

-

Materials: 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), potassium permanganate (KMnO₄), 1N sodium hydroxide (NaOH) solution (1.0 L), concentrated hydrochloric acid (HCl), Celite.

-

Procedure:

-

A mixture of 2-fluoro-4-nitrotoluene and 1.0 L of 1N NaOH is stirred at room temperature.[7]

-

Potassium permanganate (20.0 g) is added to the mixture.[7]

-

The resulting mixture is heated to 95°C with stirring. Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.[7]

-

After stirring at 95°C for an additional 10 hours, the reaction mixture is cooled to room temperature.[7]

-

The mixture is filtered through Celite to remove manganese dioxide (MnO₂).[7]

-

The filtrate is acidified to a pH of 2 by adding concentrated HCl, leading to the formation of an off-white precipitate.[7]

-

The precipitate is collected by vacuum filtration to yield crude 2-fluoro-4-nitrobenzoic acid.[7]

-

For purification, the crude solid can be dissolved in 1N aqueous NaOH, re-acidified to pH 2, and extracted with dichloromethane (CH₂Cl₂). The combined organic extracts are washed, dried, and concentrated to afford the pure product as a white crystalline solid.[7]

-

Step 2: Tert-butylation of 2-Fluoro-4-nitrobenzoic Acid (Representative Protocol)

-

Materials: 2-Fluoro-4-nitrobenzoic acid, di-tert-butyl dicarbonate ((Boc)₂O), a suitable solvent (e.g., tetrahydrofuran), and a base catalyst (e.g., 4-dimethylaminopyridine, DMAP).

-

Procedure:

-

Dissolve 2-fluoro-4-nitrobenzoic acid in the chosen anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of DMAP to the solution.

-

Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product, this compound.

-

Reactivity

The chemical behavior of this compound is dominated by its functional groups. The fluoro and nitro groups are strongly electron-withdrawing, which activates the benzene ring towards nucleophilic aromatic substitution. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the free acid. The compound is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.[1][8]

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate for constructing more complex molecular architectures. Its applications span several key areas of chemical research.[1]

-

Pharmaceutical Development: The compound is a key building block in the synthesis of various pharmaceuticals.[1] The presence of the nitro group allows for its reduction to an amine, a common functional group in active pharmaceutical ingredients. It is particularly noted as an intermediate for tyrosine kinase inhibitors, which are a class of drugs used in cancer treatment.[1][9]

-

Agricultural Chemicals: It is employed in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection.[1]

-

Material Science: In materials science, this compound can be used to synthesize advanced polymers and coatings. Its structure allows for modifications that can impart desirable properties such as enhanced thermal stability and chemical resistance to materials.[1]

Spectral Information

While public databases indicate the existence of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra, the detailed datasets are often proprietary.[2] However, spectral data for the precursor, 2-fluoro-4-nitrobenzoic acid, is available and provides a useful reference.

| Precursor Compound | ¹H NMR Data (in CDCl₃) |

| 2-Fluoro-4-nitrobenzoic Acid | δ 8.06 (ddd, 1H), 8.13 (ddd, 1H), 8.25 (ddd, 1H)[7] |

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, safety precautions should be based on the known hazards of its precursor, 2-fluoro-4-nitrobenzoic acid, and general laboratory best practices.

Hazard Classification (based on precursor)

| Hazard Statement | Classification |

| H302 | Harmful if swallowed[10][11] |

| H315 | Causes skin irritation[10][11] |

| H319 | Causes serious eye irritation[10][11] |

| H335 | May cause respiratory irritation[10][11] |

Recommended Precautions

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure emergency eye wash fountains and safety showers are accessible.[10][11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Avoid breathing dust, mist, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][11]

-

Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 157665-46-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound CAS#: 157665-46-8 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Tert-butyl 4-fluoro-2-nitrobenzoate - CAS:942271-60-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Tert-butyl 2-fluoro-4-nitrobenzoate

CAS Number: 157665-46-8

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-fluoro-4-nitrobenzoate is a valuable building block in organic synthesis, particularly recognized for its role as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a fluorine atom and a nitro group on the benzene ring, imparts unique reactivity that makes it a versatile reagent for medicinal chemists. This guide provides a detailed overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the synthesis of targeted therapies.

Chemical and Physical Properties

This compound is an off-white solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157665-46-8 | [2][3] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [2][3] |

| Molecular Weight | 241.22 g/mol | [1][2][3] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Fluoro-4-nitro-benzoic acid tert-butyl ester, 2-fluoro-4-nitrobenzoic acid t-butyl ester | [3] |

| Boiling Point (Predicted) | 337.9 ± 32.0 °C | |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | |

| Storage Conditions | 0-8°C | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process, starting from 2-fluoro-4-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting carboxylic acid with tert-butanol.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

Materials:

-

2-fluoro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide

-

1N Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Celite

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.[4]

-

After 10 minutes, the mixture is heated to 95°C with continuous stirring.[4]

-

Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.[4]

-

The reaction mixture is stirred at 95°C for an additional 10 hours.[4]

-

After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO₂).[4]

-

The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, resulting in the formation of an off-white precipitate.[4]

-

The precipitate is collected by vacuum filtration.[4]

-

The crude solid is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 using concentrated hydrochloric acid.[4]

-

The mixture is extracted three times with 200 mL portions of dichloromethane.[4]

-

The combined organic extracts are washed twice with 100 mL of 0.1 N aqueous HCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[4]

Step 2: Synthesis of this compound (General Procedure)

Materials:

-

2-Fluoro-4-nitrobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous acetonitrile or dichloromethane

Procedure:

-

To a solution of 2-fluoro-4-nitrobenzoic acid in an anhydrous solvent such as acetonitrile or dichloromethane, add a catalytic amount of DMAP.

-

Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid and the catalyst.

-

The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Spectral Data

While specific, high-resolution spectra with detailed peak assignments for this compound are not widely published, typical spectral characteristics can be inferred based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic region would display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by the fluorine and nitro substituents.

-

¹³C NMR: The spectrum would show a characteristic signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic region would display signals for the six carbons of the benzene ring, with their chemical shifts influenced by the electron-withdrawing effects of the fluoro and nitro groups, and the ester functionality.

Infrared (IR) Spectroscopy The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C-O stretch (ester): ~1150-1250 cm⁻¹

-

NO₂ asymmetric stretch: ~1520-1560 cm⁻¹

-

NO₂ symmetric stretch: ~1340-1380 cm⁻¹

-

C-F stretch: ~1000-1100 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch (tert-butyl): ~2850-2970 cm⁻¹

Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) at m/z 241. A prominent fragment would be the loss of the tert-butyl group (C₄H₉), resulting in a peak at m/z 184. Further fragmentation of the benzoyl cation could also be observed.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Role in the Synthesis of PARP Inhibitors

The following workflow illustrates the general synthetic utility of this compound in the construction of a core scaffold found in many PARP inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling reactions.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an essential component in the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of its properties and applications for researchers and professionals in drug discovery and development.

References

An In-Depth Technical Guide to Tert-butyl 2-fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of tert-butyl 2-fluoro-4-nitrobenzoate, a key intermediate in the fields of pharmaceutical and agrochemical research, as well as materials science.

Chemical Structure and Properties

This compound is an aromatic ester. The structure consists of a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 4-position, and a tert-butoxycarbonyl group at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 157665-46-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1][2] |

| Molecular Weight | 241.22 g/mol | [1] |

| Appearance | Off-white solid | [3] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 241.07503603 Da | [1] |

| Monoisotopic Mass | 241.07503603 Da | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. The second step is the esterification of the resulting carboxylic acid with tert-butanol.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

-

Method: Oxidation of 2-fluoro-4-nitrotoluene.

-

Reagents and Materials:

-

2-fluoro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide

-

Hydrochloric acid (HCl)

-

Celite

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.

-

Potassium permanganate (20.0 g) is added to the mixture.

-

After 10 minutes, the resulting mixture is heated to 95 °C with stirring.

-

Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.

-

After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature.

-

The mixture is filtered through Celite to remove manganese dioxide (MnO₂).

-

The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, which results in the formation of an off-white precipitate.

-

The precipitate is collected by vacuum filtration.

-

The crude solid is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 using concentrated HCl.

-

The mixture is extracted with dichloromethane (3 x 200 mL).

-

The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.

-

Step 2: Synthesis of this compound

-

Method: Esterification of 2-fluoro-4-nitrobenzoic acid with di-tert-butyl dicarbonate.

-

Reagents and Materials:

-

2-Fluoro-4-nitrobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-fluoro-4-nitrobenzoic acid in acetonitrile, add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to obtain pure this compound.

-

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.1-8.3 (m, 2H, Ar-H), ~7.8-7.9 (t, 1H, Ar-H), 1.6 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~164 (C=O), ~162 (d, J=260 Hz, C-F), ~150 (C-NO₂), ~128, ~120, ~115 (Ar-C), ~84 (O-C(CH₃)₃), ~28 (C(CH₃)₃) |

| Infrared (IR) | ν (cm⁻¹): ~2980 (C-H), ~1730 (C=O), ~1530 & ~1350 (NO₂), ~1250 (C-O), ~1150 (C-F) |

| Mass Spectrometry (GC-MS) | m/z: 241 (M⁺), 185 (M⁺ - C₄H₈), 168 (M⁺ - C₄H₉O), 140 |

Note: The presented spectroscopic data are approximate values and may vary slightly depending on the experimental conditions and instrumentation.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[3] The presence of the fluoro and nitro groups enhances its reactivity, making it a versatile intermediate.[3]

-

Pharmaceutical Development: This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. The tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions in a later synthetic step. The fluoro and nitro groups can be further functionalized to introduce desired pharmacophores, potentially enhancing the efficacy of the final drug molecule.[3]

-

Agrochemicals: It is used in the formulation of new pesticides and herbicides.[3]

-

Materials Science: The unique electronic properties conferred by the fluoro and nitro substituents make it a candidate for the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[3]

The general workflow for its use as a synthetic intermediate is outlined below.

Caption: General synthetic utility workflow.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain tert-butyl 2-fluoro-4-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the selection and utilization of appropriate starting materials, with a detailed examination of the synthetic routes, experimental protocols, and quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, offering a thorough understanding of the core methodologies for the preparation of this important building block.

Introduction

This compound is a versatile chemical compound with significant applications in organic synthesis, particularly as a precursor for various biologically active molecules.[1] Its structure, featuring fluoro and nitro substituents, enhances its reactivity, making it an ideal candidate for the development of novel pharmaceuticals and agrochemicals.[1] This guide details the primary synthetic routes, starting materials, and experimental protocols for the efficient synthesis of this compound.

Primary Synthetic Pathway: A Two-Step Approach

The most common and well-documented route to this compound involves a two-step process:

-

Oxidation: The synthesis commences with the oxidation of 2-fluoro-4-nitrotoluene to its corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid.

-

Esterification: The subsequent step involves the tert-butylation of 2-fluoro-4-nitrobenzoic acid to yield the final product.

This pathway is favored due to the commercial availability and relatively low cost of the initial starting material, 2-fluoro-4-nitrotoluene.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

The oxidation of 2-fluoro-4-nitrotoluene is a critical step, and several methods have been reported, primarily utilizing strong oxidizing agents.

-

2-Fluoro-4-nitrotoluene: This is the principal starting material for this synthetic route.

Two primary methods for the oxidation of 2-fluoro-4-nitrotoluene are presented below:

Method A: Oxidation with Potassium Permanganate (KMnO₄)

This method employs potassium permanganate in the presence of a phase transfer catalyst to achieve oxidation.

Experimental Protocol: A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature. After 10 minutes, the mixture is heated to 95°C with continuous stirring. Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours. The reaction is stirred at 95°C for an additional 10 hours. After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide. The filtrate is then acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of an off-white solid. The crude product is collected by vacuum filtration, dissolved in 300 mL of 1N aqueous NaOH, and re-acidified to pH 2 with concentrated hydrochloric acid. The purified product is extracted with dichloromethane (3 x 200 mL). The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[2]

Method B: Oxidation with Chromium Trioxide (CrO₃) and Periodic Acid (H₅IO₆)

This protocol utilizes a combination of chromium trioxide and periodic acid in acetonitrile.

Experimental Protocol: Periodic acid (1.69 g, 7.41 mmol) is dissolved in 25 mL of acetonitrile with vigorous stirring. Chromium trioxide (0.16 g, 1.60 mmol) is then added to the solution. To this mixture, 2-fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) is added with stirring, resulting in an immediate exothermic reaction and the formation of a white precipitate. After stirring for 1 hour, the supernatant is decanted, and the solvent is removed by evaporation. The residue is extracted with dichloromethane (2 x 30 mL) and water (2 x 30 mL). The organic layer is dried over MgSO₄ and concentrated to afford 2-fluoro-4-nitrobenzoic acid as a white solid.[2]

| Starting Material | Oxidizing Agent(s) | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2-Fluoro-4-nitrotoluene | Potassium Permanganate (KMnO₄) | Tetrabutylammonium bromide / NaOH(aq) | ~15 hours | 95°C | 73.7 | [2] |

| 2-Fluoro-4-nitrotoluene | Chromium Trioxide (CrO₃) / Periodic Acid (H₅IO₆) | Acetonitrile | 1 hour | Exothermic | 81 | [2] |

Step 2: Synthesis of this compound

The final step is the esterification of 2-fluoro-4-nitrobenzoic acid to introduce the tert-butyl group. A common method for this transformation is the reaction of the corresponding acyl chloride with a tert-butoxide source.

-

2-Fluoro-4-nitrobenzoic Acid: The product from the previous oxidation step.

This protocol involves the conversion of the carboxylic acid to its acyl chloride, followed by reaction with lithium tert-butoxide.

Experimental Protocol: To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 equiv) in dichloromethane, oxalyl chloride (2.0 equiv) is added, along with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature until the conversion to the acyl chloride is complete (monitored by TLC or IR spectroscopy). The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude 2-fluoro-4-nitrobenzoyl chloride is dissolved in anhydrous tetrahydrofuran (THF). In a separate flask, tert-butanol (1.2 equiv) is dissolved in anhydrous THF at 0°C under a nitrogen atmosphere. To this solution, n-butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred for 10 minutes to form lithium tert-butoxide. The solution of 2-fluoro-4-nitrobenzoyl chloride is then added dropwise to the lithium tert-butoxide solution at 0°C. The reaction mixture is stirred at 0°C for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.[3]

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2-Fluoro-4-nitrobenzoic Acid | 1. Oxalyl Chloride, DMF2. tert-Butanol, n-Butyllithium | Dichloromethane, Tetrahydrofuran | 1 hour (esterification) | 0°C | 71 | [3] |

Alternative Starting Materials and Synthetic Routes

While the oxidation of 2-fluoro-4-nitrotoluene is the most prevalent route, other starting materials can be considered, although they are generally less common.

-

3,4-Difluoronitrobenzene: This compound can be ammonolyzed to produce 2-fluoro-4-nitroaniline, which can then be converted to other intermediates. However, this route is more complex for arriving at this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic workflow and the logical relationships between the key components.

Caption: Overall synthetic workflow for this compound.

Caption: Comparison of oxidation methods for 2-fluoro-4-nitrobenzoic acid synthesis.

Caption: Detailed pathway for the tert-butylation of 2-fluoro-4-nitrobenzoic acid.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-fluoro-4-nitrotoluene. The oxidation of the methyl group to a carboxylic acid can be accomplished using various strong oxidizing agents, with potassium permanganate and chromium-based reagents being prominent examples. The subsequent esterification of the resulting 2-fluoro-4-nitrobenzoic acid via its acyl chloride derivative provides a reliable method to obtain the desired tert-butyl ester. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers and drug development professionals can leverage this information to optimize their synthetic strategies and advance their research endeavors.

References

Tert-butyl 2-fluoro-4-nitrobenzoate IUPAC name

An In-depth Technical Guide to tert-Butyl 2-fluoro-4-nitrobenzoate

Introduction

IUPAC Name: this compound[1]

This compound is a versatile chemical intermediate that holds significant importance in the fields of organic synthesis and pharmaceutical research.[2] It serves as a crucial building block for the creation of more complex, biologically active molecules.[2][3] The compound's chemical structure, featuring both a fluorine atom and a nitro group, provides a unique combination of reactivity and stability, making it a valuable reagent for medicinal chemists and material scientists.[2] The presence of these functional groups allows for targeted modifications, facilitating the development of novel pharmaceuticals, agrochemicals, and advanced polymers.[2][4][5] This guide provides a comprehensive overview of its properties, synthesis, and key applications for professionals in research and drug development.

Physicochemical and Spectral Data

The properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 157665-46-8 | PubChem, Chem-Impex[1][2][6] |

| Molecular Formula | C₁₁H₁₂FNO₄ | PubChem, Chem-Impex[1][2][6] |

| Molecular Weight | 241.22 g/mol | PubChem, Chem-Impex[1][2][7] |

| Appearance | White to off-white solid | ChemicalBook, Chem-Impex[2][7] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[2] |

| Boiling Point | 337.9 ± 32.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.250 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| Storage Conditions | Store at 0-8°C or room temperature | Chem-Impex, ChemicalBook[2][7] |

| SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])F | PubChem[1] |

Synthesis and Manufacturing Workflow

The synthesis of this compound is typically achieved via a two-step process, starting from 2-fluoro-4-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting acid.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

The precursor, 2-fluoro-4-nitrobenzoic acid, is synthesized by the oxidation of 2-fluoro-4-nitrotoluene. A common method involves using potassium permanganate (KMnO₄) as the oxidizing agent.[8][9]

Materials:

-

2-fluoro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH), 1N solution

-

Tetrabutylammonium bromide

-

Concentrated hydrochloric acid (HCl)

-

Celite

Procedure:

-

A mixture of 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[8]

-

Potassium permanganate (20.0 g) is added to the mixture.[8] After 10 minutes, the mixture is heated to 95°C with continuous stirring.[8]

-

Additional portions of KMnO₄ (30.0 g each) are added after 2 and 3 hours of reaction time.[8]

-

The mixture is stirred at 95°C for an additional 10 hours.[8]

-

After cooling to room temperature, the reaction mixture is filtered through Celite to remove the manganese dioxide (MnO₂) byproduct.[8]

-

The filtrate is acidified to a pH of 2 using concentrated HCl, which causes an off-white precipitate to form.[8]

-

The precipitate, 2-fluoro-4-nitrobenzoic acid, is collected by vacuum filtration. The crude product can be purified by recrystallization from 50% ethanol to yield a white crystalline solid with a melting point of 174.5–176.0°C.[8][9]

Experimental Protocol: Esterification to this compound

The final product is synthesized via the esterification of 2-fluoro-4-nitrobenzoic acid. This reaction typically involves reacting the carboxylic acid with a source of the tert-butyl group, such as tert-butanol, in the presence of an acid catalyst.

Materials:

-

2-Fluoro-4-nitrobenzoic acid

-

tert-Butanol

-

Acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)[3]

-

Anhydrous organic solvent (e.g., dichloromethane)

Procedure (General Method):

-

2-Fluoro-4-nitrobenzoic acid is dissolved in an excess of tert-butanol or an inert solvent.

-

A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.

-

The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

-

Upon completion, the mixture is cooled, and the excess solvent and alcohol are removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a highly valued intermediate in pharmaceutical R&D due to its versatile functional groups.[3]

-

Scaffold for Bioactive Molecules: The compound serves as a foundational scaffold for constructing more complex molecules. The nitro group can be readily reduced to an amine, which provides a reactive site for various chemical transformations like acylation or alkylation to form amides, amines, and heterocyclic structures.[3]

-

Introduction of Fluorine: The strategic inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile.[5] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and modulate the acidity (pKa) of nearby functional groups, thereby improving binding affinity to biological targets.[3][5]

-

Therapeutic Areas: This intermediate is utilized in the synthesis pathways for a range of potential therapeutic agents. Its derivatives have been explored in the development of anti-cancer drugs, treatments for neurological disorders, and novel antibiotics.[5]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is used to create advanced crop protection agents with improved efficacy.[5] In materials science, it is used to develop specialized polymers and coatings with enhanced thermal stability and chemical resistance.[2]

Conclusion

This compound is a key chemical building block with significant utility in modern chemical synthesis. Its well-defined properties and predictable reactivity make it an indispensable tool for researchers and drug development professionals. The ability to efficiently introduce both a modifiable nitro group and a pharmacologically beneficial fluorine atom ensures its continued importance in the creation of next-generation pharmaceuticals, agrochemicals, and high-performance materials.

References

- 1. This compound | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS 157665-46-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound CAS#: 157665-46-8 [amp.chemicalbook.com]

- 8. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]

Reactivity of the fluoro group in Tert-butyl 2-fluoro-4-nitrobenzoate

An In-Depth Technical Guide to the Reactivity of the Fluoro Group in Tert-butyl 2-fluoro-4-nitrobenzoate

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for its predictable reactivity and utility in constructing complex molecular architectures.[1][2] This guide provides an in-depth analysis of the chemical behavior of its fluoro group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying electronic principles that govern this reactivity, detail the SNAr mechanism, present field-proven protocols for substitution with various nucleophiles, and discuss the compound's application in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Strategic Value of an Activated Fluoroarene

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the ability to form carbon-heteroatom bonds on an aromatic scaffold is of paramount importance.[1][3] this compound has emerged as a superior substrate for this purpose. Its chemical architecture is strategically designed for facile displacement of the fluoro group via the nucleophilic aromatic substitution (SNAr) pathway.

The reactivity of this molecule is governed by a synergistic interplay of three key structural features:

-

An Excellent Leaving Group: The highly electronegative fluorine atom at the C2 position strongly polarizes the carbon-fluorine bond, rendering the carbon atom exceptionally electrophilic.[4][5]

-

Powerful Ring Activation: A nitro (NO₂) group at the C4 position acts as a potent electron-withdrawing group, delocalizing negative charge and stabilizing the key reaction intermediate.[4][6][7]

-

A Robust Protecting Group: The tert-butyl ester functionality masks a carboxylic acid, preventing its interference in reactions, while also contributing to the overall electron-deficient nature of the aromatic ring. This group is prized for its stability and can be selectively removed under mild acidic conditions.[8][9]

This guide will dissect these features to provide a clear and actionable understanding of how to leverage the reactivity of this compound in synthesis.

Molecular Architecture and Electronic Landscape

To understand the reactivity of this compound, one must first appreciate the electronic contributions of its constituent parts. The substitution pattern—with the leaving group (ortho) and the activating group (para) to each other relative to the point of nucleophilic attack—is critical for facilitating the SNAr reaction.

The Fluoro Group: An Unconventional Leaving Group

While typically considered a poor leaving group in aliphatic SN2 reactions, fluoride is an exceptional leaving group in the context of SNAr.[4] This paradox is explained by the mechanism's rate-determining step: the initial attack of the nucleophile on the aromatic ring.[5][7] The extreme electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it a prime target for nucleophilic attack and thus accelerating this slow step. The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, the reverse of the trend seen in SN2 reactions.[7]

The Nitro Group: The Engine of Activation

The nitro group is the primary driver of the high reactivity of the substrate. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. This is achieved through two mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group actively withdraws electron density from the ring's pi system. This effect is most pronounced when the group is ortho or para to the leaving group, as it allows the negative charge of the reaction intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group.[6][7][10] This stabilization is the cornerstone of the SNAr reaction's feasibility.

The Tert-butyl Ester: A Steric Shield and Synthetic Tool

The tert-butyl ester serves primarily as a protecting group for the carboxylic acid. Its bulky nature provides steric hindrance that protects the ester carbonyl from nucleophilic attack under many reaction conditions.[8] Furthermore, it is stable to basic and nucleophilic conditions commonly employed in SNAr reactions but can be cleanly cleaved under mild acidic conditions (e.g., trifluoroacetic acid) via an E1 mechanism that forms the stable tert-butyl carbocation and gaseous isobutylene.[8][11]

The SNAr Mechanism: An Addition-Elimination Pathway

The displacement of the fluoro group proceeds via a well-established two-step addition-elimination mechanism. This pathway avoids the formation of highly unstable aryl cations and does not proceed via a backside attack, which is sterically impossible on an aromatic ring.[7]

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction begins with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine.[6] This step is typically the slowest because it temporarily disrupts the aromaticity of the ring, resulting in a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][12]

Step 2: Elimination of the Leaving Group (Fast Step) The aromaticity of the ring is restored in a rapid second step, where the electron pair from the C-F bond is expelled, and the fluoride ion departs as the leaving group.[6][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 3. vapourtec.com [vapourtec.com]

- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 5. youtube.com [youtube.com]

- 6. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Role of the Nitro Group in Tert-butyl 2-fluoro-4-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Tert-butyl 2-fluoro-4-nitrobenzoate is a key chemical intermediate in organic synthesis, particularly valued in the fields of pharmaceutical and agrochemical development.[1] Its utility is largely defined by the specific arrangement of its functional groups on the aromatic ring. This technical guide provides an in-depth analysis of the nitro group's pivotal role in modulating the chemical reactivity of the molecule. We will explore its powerful electron-withdrawing effects, its function in activating the molecule for nucleophilic aromatic substitution (SNAr), and its broader implications in medicinal chemistry. This document includes detailed experimental protocols, quantitative data, and process diagrams to provide a comprehensive resource for professionals in drug discovery and chemical research.

Physicochemical and Structural Properties

This compound belongs to the class of nitroaromatic compounds.[2] The core structure consists of a benzene ring functionalized with a tert-butyl ester at the C1 position, a fluorine atom at C2, and a nitro group (-NO₂) at C4. The precursor, 2-fluoro-4-nitrobenzoic acid, is a white to pale yellow crystalline solid.[3]

Table 1: Physicochemical Properties

| Property | This compound | 2-Fluoro-4-nitrobenzoic Acid (Precursor) |

| CAS Number | 157665-46-8[4] | 403-24-7[3] |

| Molecular Formula | C₁₁H₁₂FNO₄[4] | C₇H₄FNO₄[3] |

| Molecular Weight | 241.22 g/mol [4] | 185.11 g/mol [3] |

| Appearance | Not specified | White to pale yellow or light brown powder[3] |

| Melting Point | Not specified | ~170-177 °C[3][5] |

| Boiling Point | Not specified | 352.5 °C[3] |

| Density | Not specified | 1.568 g/cm³[3] |

The Core Function: Activation for Nucleophilic Aromatic Substitution (SNAr)

The most critical role of the 4-nitro group in this compound is the potent activation of the aromatic ring for nucleophilic aromatic substitution (SNAr).[6] Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of a strong electron-withdrawing group, such as the nitro group, reverses this reactivity, making the ring susceptible to attack by nucleophiles.[2][7]

Electron-Withdrawing Effects

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[2][8] It deactivates the benzene ring towards electrophilic attack by pulling electron density away from the π-system through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework.[9][10]

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, creating resonance structures with a positive charge within the ring, further reducing electron density.[8][9]

This strong electron-withdrawing nature is fundamental to facilitating the SNAr reaction.[11]

Mechanism of SNAr Activation

In this compound, the fluorine atom at the C2 position serves as the leaving group. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nitro group's position at C4 (para to the fluorine) is crucial for stabilizing the reaction intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide) attacks the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step.[10][12]

-

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[12][13] The nitro group para to the site of attack is able to delocalize and stabilize this negative charge through resonance, significantly lowering the activation energy of the reaction.[10]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (fluoride ion) is eliminated, resulting in the substituted product.

Synthetic Utility and Experimental Protocols

The reactivity endowed by the nitro group makes this compound a versatile building block for synthesizing more complex molecules.[1][3]

Synthesis of the Precursor: 2-Fluoro-4-nitrobenzoic Acid

A common method for producing the precursor acid is through the oxidation of 2-fluoro-4-nitrotoluene.[3]

Table 2: Reagents for Synthesis of 2-Fluoro-4-nitrobenzoic Acid

| Reagent | Quantity (for 0.2 mol scale) | Purpose |

| 2-Fluoro-4-nitrotoluene | 31.1 g (0.2 mol) | Starting Material |

| Potassium Permanganate (KMnO₄) | 20.0 g + 2 x 30.0 g | Oxidizing Agent |

| Tetrabutylammonium Bromide | 3.2 g (0.01 mol) | Phase-Transfer Catalyst |

| 1N Sodium Hydroxide (NaOH) | 1.0 L | Solvent/Base |

| Concentrated Hydrochloric Acid (HCl) | As needed | Acidification |

Experimental Protocol: A representative protocol adapted from literature.[5]

-

A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.

-

After 10 minutes, the resulting mixture is heated to 95 °C with stirring.

-

Additional 30.0 g portions of KMnO₄ are added after 2 hours and 3 hours of heating.

-

After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature.

-

The mixture is filtered through Celite to remove the manganese dioxide (MnO₂) byproduct.

-

The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, causing an off-white precipitate to form.

-

The solid product is collected by vacuum filtration. The crude solid can be further purified by dissolving in aqueous NaOH, re-acidifying, and extracting with an organic solvent like CH₂Cl₂.

-

Reported yields for this method are in the range of 70-74%.[3][5]

Representative SNAr Protocol using this compound

This protocol describes a general procedure for the displacement of the fluorine atom with a primary or secondary amine.

Table 3: Reagents for a Representative SNAr Reaction

| Reagent | Molar Equivalence | Purpose |

| This compound | 1.0 eq | Electrophilic Substrate |

| Amine Nucleophile (e.g., Morpholine) | 1.1 - 1.5 eq | Nucleophile |

| Aprotic Polar Solvent (e.g., DMF, DMSO) | - | Reaction Solvent |

| Base (e.g., K₂CO₃, Et₃N) | 1.5 - 2.0 eq | Acid Scavenger (if amine is a salt) |

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO), add the amine nucleophile (1.1 eq) and a base such as K₂CO₃ (1.5 eq).

-

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired substituted product.

The Role of the Nitro Group in Drug Discovery

The nitro group is a significant functional group in medicinal chemistry, though it is often considered a "double-edged sword".[14]

-

Pharmacophore: The nitro group is a key component in a variety of drugs, including antibiotics (e.g., chloramphenicol, metronidazole) and antihypertensives.[14][15][16] Its strong electron-withdrawing and hydrogen-bonding capabilities can be crucial for binding to biological targets.

-

Prodrug Potential: Aromatic nitro compounds can act as prodrugs.[14] In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to form highly reactive intermediates like nitroso and hydroxylamine species.[16] These reactive species can induce cellular damage, leading to therapeutic effects like antimicrobial or anticancer activity.[14][16]

-

Toxicophore: The same bioreduction that provides therapeutic effects can also lead to toxicity.[2] The reactive intermediates can bind covalently to DNA and proteins, potentially causing mutagenicity and genotoxicity, which is a significant concern during the drug discovery process.[2]

The synthetic versatility of this compound, driven by the activating nitro group, allows medicinal chemists to rapidly generate libraries of complex molecules. The nitro group can be retained as a key pharmacophore or, alternatively, be reduced to an amino group (-NH₂), which serves as a versatile handle for further chemical modifications.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. This compound | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. vapourtec.com [vapourtec.com]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 14. svedbergopen.com [svedbergopen.com]

- 15. mdpi.com [mdpi.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tert-butyl 2-fluoro-4-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-butyl 2-fluoro-4-nitrobenzoate is a key intermediate in the synthesis of a wide range of biologically active molecules, making it a compound of significant interest in pharmaceutical and agrochemical research. Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and a framework for presenting the resulting data. While specific experimental solubility data for this compound is not extensively available in published literature, this guide equips researchers with the necessary protocols to generate and interpret this vital information.

Introduction

This compound (CAS No. 157665-46-8) is a substituted aromatic compound with the molecular formula C₁₁H₁₂FNO₄ and a molecular weight of 241.22 g/mol . It is recognized for its role as a versatile building block in organic synthesis. The presence of the fluoro and nitro groups enhances its reactivity, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and for its potential application in material science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₄ | |

| Molecular Weight | 241.22 g/mol | |

| CAS Number | 157665-46-8 | |

| Appearance | White to off-white solid | |

| Predicted LogP | 2.7 |

Note: LogP is a calculated value and provides a theoretical estimation of the compound's lipophilicity.

Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound, with its aromatic ring, nitro group, and ester functionality, suggests a moderate polarity. The tert-butyl group is nonpolar, while the nitro and ester groups are polar. The fluorine atom also contributes to the molecule's polarity. Therefore, it is expected to exhibit good solubility in a range of common organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents are likely to be effective at dissolving this compound due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected, although potentially less than in polar aprotic solvents, as the compound can act as a hydrogen bond acceptor but not a donor.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is anticipated to be lower in these solvents due to the compound's overall polarity.

Experimental Determination of Solubility

Due to the lack of published quantitative solubility data, experimental determination is necessary. The following are standard protocols for such measurements.

A preliminary qualitative assessment can be performed to quickly gauge solubility in a range of solvents.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a small vial.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the vial.

-

Observation: Vigorously agitate the vial for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Classification: Visually classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

This method provides precise solubility values.

Experimental Protocol:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant withdrawn)

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Experimental Data | Calculated Data |

| Ethanol | 24.5 | Experimental Data | Calculated Data |

| Isopropanol | 19.9 | Experimental Data | Calculated Data |

| Acetone | 20.7 | Experimental Data | Calculated Data |

| Ethyl Acetate | 6.02 | Experimental Data | Calculated Data |

| Dichloromethane | 9.08 | Experimental Data | Calculated Data |

| Acetonitrile | 37.5 | Experimental Data | Calculated Data |

| Tetrahydrofuran (THF) | 7.58 | Experimental Data | Calculated Data |

| Toluene | 2.38 | Experimental Data | Calculated Data |

| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Data | Calculated Data |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent solubility screening of this compound.

Caption: Workflow for Synthesis and Solubility Determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical background and experimental protocols for researchers to determine this crucial parameter. The provided methodologies for qualitative and quantitative solubility assessment, along with the structured format for data presentation, will aid in the efficient and effective use of this important synthetic intermediate in research and development. The general principles outlined here suggest that polar aprotic solvents are likely to be the most effective for dissolving this compound. Experimental verification is strongly recommended to confirm its solubility profile in solvents relevant to specific applications.

A Technical Guide to Tert-butyl 2-fluoro-4-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-fluoro-4-nitrobenzoate (CAS No. 157665-46-8) is a key chemical intermediate with significant applications in the fields of pharmaceutical synthesis, agrochemical development, and materials science.[1] Its unique molecular structure, featuring a fluoro and a nitro group on the benzene ring, imparts desirable reactivity and stability, making it a valuable building block for more complex molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its role as a versatile intermediate in various research and development applications.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of chemical suppliers. It is typically supplied as an off-white solid with a purity of ≥96% as determined by HPLC.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 157665-46-8 | [2] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [2] |

| Molecular Weight | 241.22 g/mol | [3] |

| Appearance | Off-white solid | [1] |

| Purity | ≥96% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Table 2: Supplier Information

| Supplier | Product Number (Example) |

| Chem-Impex | 26233 |

| Allfluoro Pharmaceutical Co. Ltd. | APC346513860 |

| Santa Cruz Biotechnology, Inc. | sc-286791 |

| Dayang Chem (Hangzhou) Co.,Ltd. | DC325513020 |

Note: This is not an exhaustive list of suppliers. Product numbers are for reference and may vary.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid with tert-butanol.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

Several methods exist for the synthesis of 2-fluoro-4-nitrobenzoic acid. A common laboratory-scale method involves the oxidation of 2-fluoro-4-nitrotoluene using a strong oxidizing agent such as potassium permanganate.[4]

Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-fluoro-4-nitrotoluene (1 equivalent), sodium hydroxide (to maintain basic conditions), and water is prepared.

-

Oxidation: Potassium permanganate (a molar excess) is added portion-wise to the stirred mixture at room temperature.

-

Heating: The reaction mixture is then heated to reflux (approximately 95°C) and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC).[4]

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 2.[4]

-

Isolation: The precipitated 2-fluoro-4-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization.[4]

Step 2: Esterification of 2-Fluoro-4-nitrobenzoic Acid

The formation of the tert-butyl ester from 2-fluoro-4-nitrobenzoic acid can be accomplished through several methods. A plausible and effective method involves an acid-catalyzed reaction with isobutylene.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-fluoro-4-nitrobenzoic acid (1 equivalent) in an appropriate organic solvent (e.g., dichloromethane) in a pressure-resistant vessel cooled to a low temperature (e.g., -20°C to -7°C), a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, is added.[5]

-

Addition of Isobutylene: Liquefied isobutylene (a molar excess) is then added to the cooled solution.[5]

-

Reaction: The vessel is sealed, and the reaction mixture is stirred at a low temperature for several hours. The progress of the reaction can be monitored by TLC or HPLC.

-

Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a weak base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate) to neutralize the acid catalyst.[5] The mixture is then allowed to warm to room temperature.

-

Extraction and Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Data

Applications and Experimental Workflows

This compound is a versatile intermediate primarily used in the synthesis of more complex molecules in various fields.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a building block for the synthesis of biologically active molecules. The presence of the nitro and fluoro groups allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to introduce different pharmacophores. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.

Agrochemicals

In the agrochemical industry, it is utilized in the development of new pesticides and herbicides.[1] The specific structural features of this compound can be incorporated into larger molecules to modulate their biological activity and environmental profile.

Material Science

The compound also finds applications in material science for the creation of specialty polymers and coatings with enhanced properties such as thermal stability and chemical resistance.[1]

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Role as a Chemical Intermediate

Caption: Role of this compound as a versatile intermediate.

Conclusion